Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (+-)-
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Overview
Description
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a propanoic acid backbone with multiple functional groups, including a chlorophenyl group and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- typically involves multiple steps. One common method includes the esterification of 2,2-dimethylpropanoic acid with an alcohol derivative of 4-((4-chlorophenyl)methyl)phenol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, the chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, (2-(4-phenoxy)-1-oxopropoxy)methyl ester: Lacks the chlorophenyl group, resulting in different chemical properties.
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-fluorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester: Contains a fluorophenyl group instead of a chlorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the chlorophenyl group in propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- imparts unique chemical and biological properties. This group enhances the compound’s reactivity in substitution reactions and may also influence its interactions with biological targets, making it distinct from similar compounds.
Properties
CAS No. |
71548-85-1 |
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Molecular Formula |
C22H25ClO5 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]propanoyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H25ClO5/c1-15(20(24)26-14-27-21(25)22(2,3)4)28-19-11-7-17(8-12-19)13-16-5-9-18(23)10-6-16/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
WMBAYYKQOITSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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